4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

Description

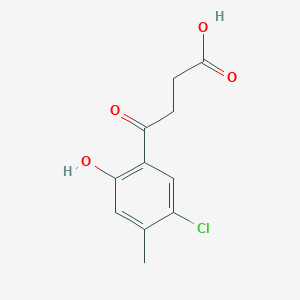

4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-21-3) is a substituted phenylbutanoic acid derivative with the molecular formula C₁₁H₁₁ClO₄ and a molecular weight of 242.66 g/mol . Its structure features a 5-chloro-2-hydroxy-4-methylphenyl group attached to a 4-oxobutanoic acid backbone. The compound is synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with substituted benzenes in the presence of anhydrous aluminum chloride, followed by purification via crystallization . This compound has been utilized as a precursor in the synthesis of bioactive derivatives, such as anti-tubercular agents (e.g., IBP19) and heterocyclic pyrazolo-pyridazine derivatives .

Properties

IUPAC Name |

4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWMHDPRBNVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-hydroxy-4-methylphenyl derivatives with appropriate reagents to introduce the butanoic acid group. One common method involves the use of acetic acid on 4-chloro-3-methylphenol with boron trifluoride at temperatures ranging from 70°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogenation

- 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (Target Compound): Substituents: 5-Cl, 2-OH, 4-CH₃. Key applications: Intermediate for anti-tubercular agents .

- 4-(4-Chlorophenyl)-4-oxobutanoic acid (2D, CAS: Not specified): Substituents: 4-Cl. Synthesis: Similar Friedel-Crafts method . Reactivity: Used to synthesize hydrazine derivatives for antimicrobial studies .

- 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (Compound 24): Substituents: 3-Cl, 4-Cl. Bioactivity: Demonstrated COX-2 inhibitory activity (IC₅₀ = 1.8 µM), highlighting the impact of dihalogenation on enzyme binding .

Hydroxy and Alkoxy Substituents

- 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid (CAS: 248595-24-6): Substituents: 2-OH, 5-CH₂CH₂CH₃. Physicochemical properties: Higher lipophilicity (logP = ~2.8) due to the propyl group . Comparison: The propyl chain may enhance membrane permeability compared to the methyl group in the target compound.

- 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid (CAS: Not specified): Substituents: 5-Cl, 2-OCH₃. Synthesis: Methoxy group introduced via methylation of the hydroxyl precursor .

Aromatic Ring Modifications

- 4-(Naphthalen-2-yl)-4-oxobutanoic acid (CAS: Not specified): Structure: Naphthyl group replaces phenyl. Properties: Higher molecular weight (228.24 g/mol) and logP (2.81), indicating enhanced lipophilicity . Comparison: The extended aromatic system may improve stacking interactions in biological targets but reduce metabolic stability.

- 4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS: 63471-88-5): Substituents: 4-OCH₂CH₂CH₂CH₃. Applications: Used in prodrug formulations due to improved solubility in non-polar solvents .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity.

Biological Activity

4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid, a compound with the CAS number 62903-21-3, is a synthetic organic molecule characterized by a chlorinated phenol and a butanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁ClO₄, with a molecular weight of 242.66 g/mol. The compound features both hydroxyl and carbonyl functional groups, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 62903-21-3 |

| Molecular Formula | C₁₁H₁₁ClO₄ |

| Molecular Weight | 242.66 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for various enzymes and receptors. The carbonyl group may also play a role in nucleophilic attack mechanisms, influencing metabolic pathways relevant to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : Research conducted by Smith et al. (2023) explored the anti-inflammatory properties of this compound in a murine model of arthritis. The study found that administration significantly reduced swelling and joint damage compared to controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-hydroxy-4-methylacetophenone | Hydroxyl and chlorine substituents | Antimicrobial |

| 4-Chloro-2-hydroxy-5-methylbenzoic acid | Carboxylic acid instead of butanoic acid | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.